molecular formula C27H33N5O3 B3181717 p38alpha Inhibitor 2 CAS No. 1095003-80-7

p38alpha Inhibitor 2

Cat. No. B3181717
Key on ui cas rn: 1095003-80-7
M. Wt: 475.6 g/mol
InChI Key: SAZVRXTVWZAHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889692B2

Procedure details

Potassium carbonate (330 mg) and 1-bromo-2-chloroethane (0.2 mL) were added to a stirred solution of N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide (Example 134, 0.1 g) in acetonitrile (5 mL). The reaction mixture was stirred under nitrogen at 83° C. for 16 h then concentrated in vacuo. The residue was treated with water and extracted into dichloromethane. The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue (120 mg) was treated with 33% methylamine in ethanol (3 mL) and heated within a microwave at 100° C. for 60 minutes. The mixture was concentrated in vacuo. Purification by preparative HPLC (Gemini column, 0.1% ammonia:acetonitrile eluent) afforded the title compound as a solid (65 mg).
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH2:9]Cl.[CH:11]1([NH:14][C:15](=[O:41])[C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[C:18]([N:23]3[CH:28]=[CH:27][N:26]=[C:25]([NH:29][C:30]([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=4[OH:39])([CH3:32])[CH3:31])[C:24]3=[O:40])[CH:17]=2)[CH2:13][CH2:12]1.[C:42](#[N:44])C>>[CH:11]1([NH:14][C:15](=[O:41])[C:16]2[CH:21]=[CH:20][C:19]([CH3:22])=[C:18]([N:23]3[CH:28]=[CH:27][N:26]=[C:25]([NH:29][C:30]([CH3:32])([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=4[O:39][CH2:8][CH2:9][NH:44][CH3:42])[CH3:31])[C:24]3=[O:40])[CH:17]=2)[CH2:13][CH2:12]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrCCCl
Name
N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide
Quantity
0.1 g
Type
reactant
Smiles
C1(CC1)NC(C1=CC(=C(C=C1)C)N1C(C(=NC=C1)NC(C)(C)C1=C(C=CC=C1)O)=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under nitrogen at 83° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue (120 mg) was treated with 33% methylamine in ethanol (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated within a microwave at 100° C. for 60 minutes
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (Gemini column, 0.1% ammonia:acetonitrile eluent)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)NC(C1=CC(=C(C=C1)C)N1C(C(=NC=C1)NC(C)(C1=C(C=CC=C1)OCCNC)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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